molecular formula C8H6BrN3O2 B13006357 Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate

Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B13006357
M. Wt: 256.06 g/mol
InChI Key: VBKADPMMRZGONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Imidazopyrazine Derivatives in Heterocyclic Chemistry

Imidazopyrazine derivatives have played a transformative role in heterocyclic chemistry since their discovery in the late 20th century. These fused bicyclic systems, comprising imidazole and pyrazine rings, gained prominence through their presence in natural products and synthetic pharmaceuticals. A pivotal advancement occurred with the development of SHP2 allosteric inhibitors featuring imidazopyrazine cores, which demonstrated nanomolar enzymatic inhibition and cellular activity against oncogenic signaling pathways. The structural adaptability of this scaffold allows for targeted modifications at positions 3 and 6, enabling precise modulation of electronic and steric properties.

Recent studies have shown that 6,5-fused imidazopyrazine systems exhibit improved metabolic stability compared to traditional 5,6-fused heterocycles, making them particularly valuable in kinase inhibitor design. The incorporation of bromine at position 3 and a methyl ester at position 6 in this compound represents a strategic evolution of this scaffold, combining halogen bonding capabilities with enhanced solubility profiles.

Structural Significance of Bromine Substitution in Azaheterocycles

Bromine substitution at the 3-position introduces critical electronic and steric effects that profoundly influence molecular interactions. X-ray crystallographic studies of related compounds reveal that the bromine atom participates in halogen bonding with protein residues, particularly in the SHP2 allosteric pocket, creating a stabilizing interaction with backbone carbonyl groups. This 3.5 Å halogen bond enhances binding affinity by approximately 1.5 kcal/mol compared to chlorine-substituted analogues.

The bromine atom's electronegativity (Pauling scale: 2.96) induces a permanent dipole moment in the imidazole ring, increasing the compound's susceptibility to nucleophilic aromatic substitution reactions. This property enables efficient derivatization through Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of kinase inhibitor libraries. Comparative molecular orbital calculations show that bromine substitution lowers the LUMO energy by 0.8 eV compared to hydrogen-substituted analogues, facilitating charge-transfer interactions with biological targets.

Table 1: Electronic Effects of Halogen Substitution on Imidazopyrazine Derivatives

Position Substituent Hammett σₚ Value LUMO Energy (eV)
3 H 0.00 -1.2
3 Br 0.23 -2.0
3 Cl 0.11 -1.6

Role of Ester Functionalization in Bioactive Molecule Design

The methyl ester group at position 6 serves dual purposes in molecular design. First, it acts as a pro-drug moiety that can undergo enzymatic hydrolysis to reveal a carboxylic acid functionality, enhancing target binding through additional hydrogen bond interactions. Second, the ester group improves compound solubility in lipid membranes by 40-60% compared to carboxylic acid derivatives, as measured in octanol-water partition coefficient (logP) studies.

In cellular assays, ester-containing derivatives demonstrate improved membrane permeability, with Papp values across Caco-2 monolayers exceeding 20 × 10⁻⁶ cm/s compared to 8 × 10⁻⁶ cm/s for acid forms. This property correlates with enhanced bioavailability in rodent pharmacokinetic studies, where ester derivatives show 3-fold greater AUC₀–24 values than their carboxylic acid counterparts. The methyl ester's steric bulk also protects the carboxyl group from first-pass metabolism, increasing systemic exposure by inhibiting carboxylase-mediated degradation.

The strategic placement of the ester group at position 6 creates a pseudo-planar molecular conformation that optimizes interactions with hydrophobic protein pockets. Molecular dynamics simulations reveal that this orientation reduces the solvent-accessible surface area by 35%, favoring enthalpically driven binding through reduced desolvation penalties. These characteristics position this compound as a key intermediate in the synthesis of kinase inhibitors, protease antagonists, and allosteric modulators.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-4-12-6(9)2-11-7(12)3-10-5/h2-4H,1H3

InChI Key

VBKADPMMRZGONK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=CN=C2C=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a brominated acylating agent, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents like ethyl acetate and catalysts such as TBHP (tert-Butyl hydroperoxide) to facilitate the cyclization and bromination processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoimidazo[1,2-a]pyrazine derivative, while oxidation can produce an imidazo[1,2-a]pyrazine oxide.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate serves as a scaffold for the development of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives in cancer treatment. For instance, compounds derived from this scaffold have shown selective inhibition of c-Met kinases, which are implicated in various cancers. One notable derivative demonstrated an IC50 value of 0.005 µM against c-Met, making it a promising candidate for preclinical development in oncology .

Antimicrobial Properties

Research has also indicated that derivatives of this compound exhibit antimicrobial activity against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis. High-throughput screening has identified several compounds with significant inhibitory concentrations (MIC) against these pathogens .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its versatile reactivity.

Synthesis of Heterocycles

This compound can undergo various reactions to form complex heterocycles. Its bromine atom serves as an electrophilic site for nucleophilic substitution reactions, enabling the synthesis of diverse imidazole and pyrazine derivatives .

Polymer Chemistry

This compound is also explored in the context of polymer synthesis. Its incorporation into polymeric materials can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and materials science .

Development of Selective c-Met Inhibitors

A study focused on modifying the this compound scaffold to develop selective c-Met inhibitors resulted in several compounds with enhanced potency and selectivity compared to existing drugs . These findings suggest a pathway for new cancer therapies targeting specific molecular pathways.

Antimicrobial Screening

In another case study, derivatives were synthesized and screened for activity against Mycobacterium tuberculosis. The results indicated that certain modifications to the this compound structure led to compounds with MIC values significantly lower than those of standard treatments . This highlights its potential role in addressing antibiotic resistance.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer agentsIC50 = 0.005 µM against c-Met kinases
Antimicrobial agentsSignificant MIC against Mycobacterium tuberculosis
Organic SynthesisHeterocycle formationVersatile reactivity leading to diverse derivatives
Polymer ChemistryEnhancements in material properties

Mechanism of Action

The mechanism of action of Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein and interfering with its function. The presence of the bromine atom and carboxylate group can enhance its binding affinity and specificity towards the target.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of bromine and ester groups on imidazo-fused heterocycles profoundly impacts their electronic properties and reactivity:

  • 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylate vs. 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate :
    • The pyrazine ring (two nitrogen atoms) increases electron deficiency compared to pyridine (one nitrogen), reducing yields in metal-free cyclization reactions (e.g., 45–60% for pyrazine vs. 70–85% for pyridine derivatives) .
    • In palladium-catalyzed amidation, pyrazine derivatives (e.g., entry 7, Table 2 in ) exhibit comparable yields (~80%) to pyridine analogs, suggesting the ester group mitigates electron withdrawal effects during cross-coupling .
  • This difference influences halogen-bonding strength in crystal engineering and supramolecular assemblies .

Physicochemical Properties

  • Solubility and Stability :
    • Methyl esters generally enhance solubility in organic solvents (e.g., DCM, MeOH) compared to free acids. For instance, Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is stable under ambient conditions, whereas its carboxylic acid analog requires hydration (e.g., hydrate form) for stabilization .
    • Dibromo derivatives (e.g., Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate) exhibit lower solubility due to increased molecular weight and hydrophobicity .

Comparative Data Table

Compound Name Molecular Formula Bromine Position Ester Position Yield in Cross-Coupling (%) Key Application Reference
This compound C₈H₆BrN₃O₂ 3 6 80–85 Cross-coupling precursor
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate C₉H₇BrN₂O₂ 3 6 75–80 Anti-inflammatory agents
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate C₈H₆BrN₃O₂ 6 8 70–75 Antimicrobial research
Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate C₉H₈BrN₃O₂ 3 6 78–82 Pharmaceutical intermediates

Biological Activity

Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8H6BrN3O2
  • Molecular Weight : 256.059 g/mol
  • Structure : The compound features a bromine atom and a carboxylate ester group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The compound has shown potential as an inhibitor of critical enzymes involved in various biological processes, particularly in the context of infectious diseases.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent , particularly against pathogens like Mycobacterium tuberculosis. Its mechanism may involve the inhibition of enzymes critical for bacterial survival, making it a candidate for further exploration in drug development against bacterial infections .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that it may interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This aspect is particularly relevant in the development of novel anticancer therapies .

Case Study 1: Inhibition of Mycobacterium tuberculosis

In a study focused on the anti-TB activity of imidazo[1,2-a]pyrazine derivatives, this compound was identified as a promising candidate. The compound demonstrated significant inhibitory effects on M. tuberculosis with a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM, indicating its potential as a lead compound for further development .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship (SAR) analysis revealed that modifications to the imidazo[1,2-a]pyrazine scaffold could enhance biological activity. For instance, substituents at the 3 and 6 positions were found to significantly affect the potency against various bacterial strains. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold for the development of new drugs targeting infectious diseases and cancer. Its structural versatility allows for modifications that can enhance potency and selectivity against specific biological targets.

Summary Table of Biological Activities

Activity TypeTarget Pathogen/Cell TypeMIC (μM)Reference
AntibacterialMycobacterium tuberculosis0.03 - 5.0
AnticancerVarious cancer cell linesNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.